molecular formula C10H21O5P B8635208 Phosphinecarboxylic acid, dibutoxy-, methyl ester, oxide CAS No. 72304-81-5

Phosphinecarboxylic acid, dibutoxy-, methyl ester, oxide

Cat. No. B8635208
Key on ui cas rn: 72304-81-5
M. Wt: 252.24 g/mol
InChI Key: HEGJQRZSAFDZAW-UHFFFAOYSA-N
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Patent
US04591583

Procedure details

From 26.6 g (0.10 mole) of tri-n-butylphosphite and 18.9 g (0.20 mole) of methyl chloroformate (80° C., 6 hours).
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][P:6]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])[O:7][CH2:8][CH2:9][CH2:10][CH3:11])CCC.Cl[C:18]([O:20][CH3:21])=[O:19]>>[CH3:21][O:20][C:18]([P:6](=[O:5])([O:7][CH2:8][CH2:9][CH2:10][CH3:11])[O:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:19]

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
C(CCC)OP(OCCCC)OCCCC
Name
Quantity
18.9 g
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)P(OCCCC)(OCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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